molecular formula C22H22ClN3O2 B11270096 1-(8-((3-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

1-(8-((3-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B11270096
M. Wt: 395.9 g/mol
InChI Key: MTSARGDKYIEJAR-UHFFFAOYSA-N
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Description

1-{8-[(3-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-[(3-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, the introduction of the chlorophenyl group, and the attachment of the piperidine ring. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the quinoline core.

    Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions, where a piperidine derivative is reacted with the quinoline-chlorophenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-{8-[(3-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

1-{8-[(3-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{8-[(3-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperidine ring can interact with protein binding sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have similar biological activities.

    Piperidine Derivatives: Compounds such as piperidine itself and its derivatives are used in various pharmaceutical applications.

Uniqueness

1-{8-[(3-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of the quinoline core, chlorophenyl group, and piperidine ring, which provides a distinct set of chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

1-[8-[(3-chlorophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C22H22ClN3O2/c23-18-5-1-3-15(13-18)14-28-19-6-2-4-16-7-8-20(25-21(16)19)26-11-9-17(10-12-26)22(24)27/h1-8,13,17H,9-12,14H2,(H2,24,27)

InChI Key

MTSARGDKYIEJAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)Cl)C=C2

Origin of Product

United States

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